![molecular formula C11H12O B026589 1-[4-[(E)-prop-1-enyl]phenyl]ethanone CAS No. 109586-46-1](/img/structure/B26589.png)
1-[4-[(E)-prop-1-enyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(E)-prop-1-enyl]phenyl]ethanone, also known as chalcone, is a natural compound that belongs to the flavonoid family. It is found in various plants, such as Angelica keiskei, licorice, and turmeric. Chalcone has attracted significant attention in recent years due to its potential therapeutic properties.
作用機序
The mechanism of action of 1-[4-[(E)-prop-1-enyl]phenyl]ethanone varies depending on its specific therapeutic application. For example, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Chalcone's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
生化学的および生理学的効果
Chalcone has been shown to modulate various biochemical and physiological processes in the body. For instance, it has been found to regulate glucose metabolism by enhancing insulin sensitivity and stimulating glucose uptake. Chalcone also exhibits lipid-lowering effects by reducing lipid accumulation and inhibiting lipogenesis. Additionally, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to protect against neurodegeneration by attenuating oxidative stress and reducing inflammation.
実験室実験の利点と制限
Chalcone's synthesis method is relatively simple and cost-effective, making it readily available for research purposes. It also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases and disorders. However, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's bioavailability and stability can be a limitation for lab experiments. Its poor solubility in water and susceptibility to degradation can affect its efficacy and reproducibility in experiments.
将来の方向性
Chalcone's potential therapeutic properties make it a promising compound for future research. Some of the future directions for 1-[4-[(E)-prop-1-enyl]phenyl]ethanone research include:
1. Investigating its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Studying its role in regulating gut microbiota and its potential use in treating gut-related disorders.
3. Exploring its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
5. Studying its potential use in developing novel anticancer therapies.
Conclusion:
In conclusion, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone is a natural compound with a wide range of therapeutic properties. Its synthesis method is relatively simple and cost-effective, making it readily available for research purposes. Chalcone's potential use in treating various diseases and disorders makes it a promising compound for future research. However, its bioavailability and stability can be a limitation for lab experiments. Overall, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's potential therapeutic properties warrant further investigation to fully understand its mechanisms of action and potential clinical applications.
合成法
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction yields a β-unsaturated carbonyl compound, which is 1-[4-[(E)-prop-1-enyl]phenyl]ethanone. This synthesis method is relatively simple and cost-effective, making 1-[4-[(E)-prop-1-enyl]phenyl]ethanone readily available for research purposes.
科学的研究の応用
Chalcone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chalcone has also been investigated for its potential use in treating diabetes, obesity, and cardiovascular diseases.
特性
CAS番号 |
109586-46-1 |
|---|---|
製品名 |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H,1-2H3/b4-3+ |
InChIキー |
PIXKUBMUBIEAPI-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/C1=CC=C(C=C1)C(=O)C |
SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
正規SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
同義語 |
Ethanone, 1-[4-(1E)-1-propenylphenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



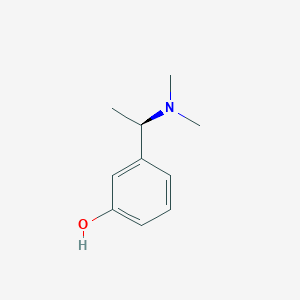
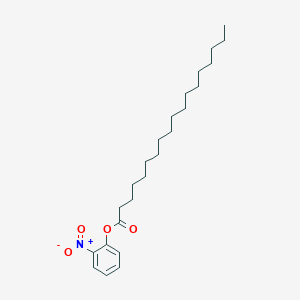
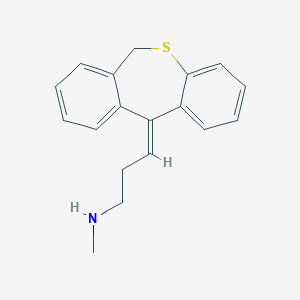
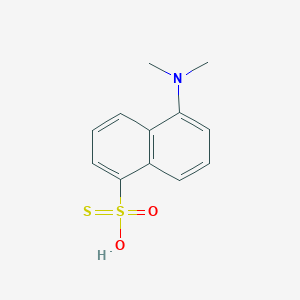
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
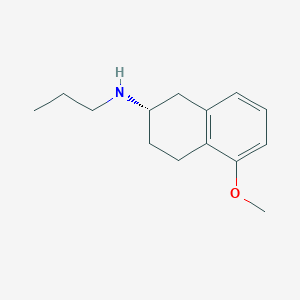
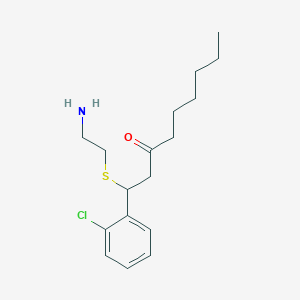
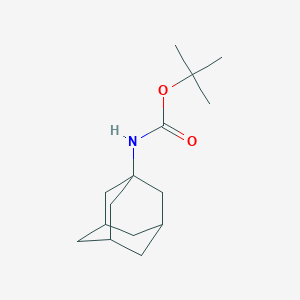
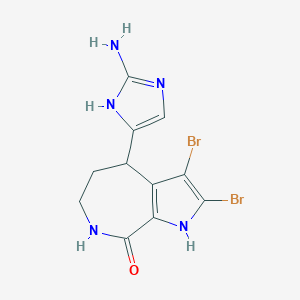
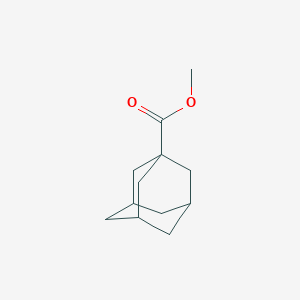
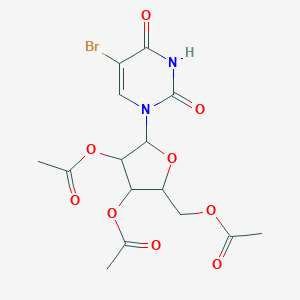
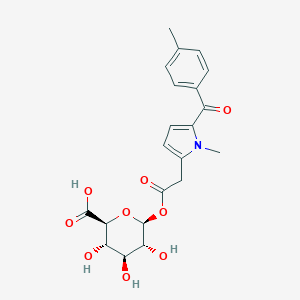
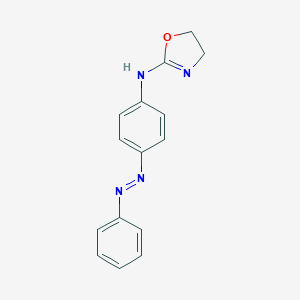
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)